4-Pyrimidinamine, 6-chloro-5-(4-fluorophenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

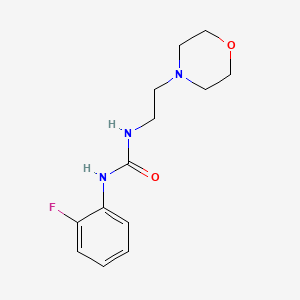

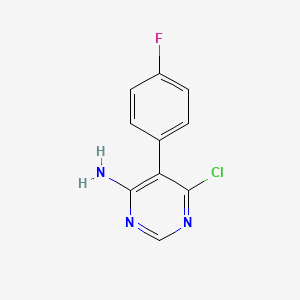

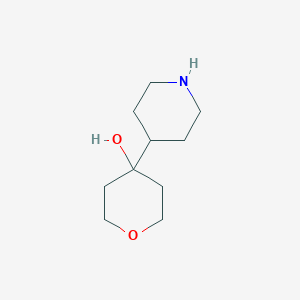

“4-Pyrimidinamine, 6-chloro-5-(4-fluorophenyl)-” is a chemical compound with the CAS Number: 1446109-96-1 . It has a molecular weight of 223.64 and its IUPAC name is 6-chloro-5-(4-fluorophenyl)pyrimidin-4-amine .

Synthesis Analysis

A series of 2-anilinopyrimidines, which could potentially include the compound , has been synthesized from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .Molecular Structure Analysis

The molecular structure of “4-Pyrimidinamine, 6-chloro-5-(4-fluorophenyl)-” is represented by the linear formula C10H7CLFN3 . The InChI code for this compound is 1S/C10H7ClFN3/c11-9-8 (10 (13)15-5-14-9)6-1-3-7 (12)4-2-6/h1-5H, (H2,13,14,15) .Chemical Reactions Analysis

While specific chemical reactions involving “4-Pyrimidinamine, 6-chloro-5-(4-fluorophenyl)-” are not mentioned in the search results, it is known that the synthesis of similar 2-anilinopyrimidines involves aromatic nucleophilic substitution .Physical And Chemical Properties Analysis

The compound “4-Pyrimidinamine, 6-chloro-5-(4-fluorophenyl)-” has a molecular weight of 223.64 .Scientific Research Applications

Anticancer Properties

6-chloro-5-(4-fluorophenyl)pyrimidin-4-amine: has been studied for its potential anticancer properties. Derivatives of this compound have shown activity against cancer cell lines, particularly as kinase inhibitors . These inhibitors can play a crucial role in halting the proliferation of cancer cells by interfering with the signaling pathways that promote cell division.

Synthesis of Anilinopyrimidines

This compound is used in the synthesis of 2-anilinopyrimidines under microwave conditions . The anilinopyrimidines are of interest due to their bioactivity, including their use as fungicides and pesticides. Moreover, they have been evaluated for their antiproliferative activity against cancer cell lines, making them valuable in medicinal chemistry.

Insecticidal Activities

Pyrimidin-4-amine derivatives, including those with a structure similar to 6-chloro-5-(4-fluorophenyl)pyrimidin-4-amine, have been synthesized and tested for their insecticidal activities . These compounds could provide a new class of insecticides, which is particularly important as resistance to existing insecticides becomes more common.

Aurora Kinase A Inhibition

Some derivatives of this compound have been designed to inhibit Aurora kinase A . Aurora kinase A is a protein that plays a key role in cell division, and its inhibition is a promising strategy for developing anticancer therapeutics. These derivatives can arrest the cell cycle in the G2/M phase, leading to apoptotic cell death in cancer cells.

Supramolecular Networks

The compound has been implicated in the generation of supramolecular networks for molecular recognition . This application is significant in the field of nanotechnology and materials science, where the creation of precise molecular assemblies is crucial for the development of new materials and devices.

Protein Kinase Cθ Inhibitors

Derivatives of 6-chloro-5-(4-fluorophenyl)pyrimidin-4-amine have been explored as potential protein kinase Cθ inhibitors . Protein kinase Cθ plays a role in T-cell activation and is a target for immunosuppressive drugs. Inhibitors of this kinase could be useful in treating autoimmune diseases and in preventing transplant rejection.

properties

IUPAC Name |

6-chloro-5-(4-fluorophenyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN3/c11-9-8(10(13)15-5-14-9)6-1-3-7(12)4-2-6/h1-5H,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAAUVDRVFXXCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=CN=C2Cl)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pyrimidinamine, 6-chloro-5-(4-fluorophenyl)- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2758386.png)

![Methyl 2-[6-bromo-2-(2-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B2758387.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2758388.png)

![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B2758389.png)

![3-(2-methoxyethyl)-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2758390.png)

![6-chloro-N-[3-(pyridazin-3-yloxy)phenyl]pyridine-3-carboxamide](/img/structure/B2758399.png)